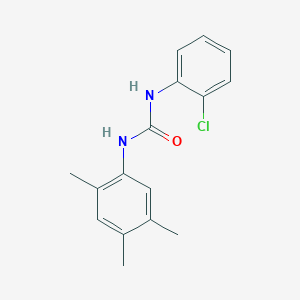![molecular formula C14H10N2O2S B11953853 N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is a heterocyclic compound that combines the structural features of benzothiazole and furan
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of furan-2-carboxylic acid with 2-amino-benzothiazole. The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may be conducted in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amide derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism by which N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide exerts its effects involves interactions with specific molecular targets. For instance, its antifungal activity is believed to result from the inhibition of key enzymes or pathways essential for fungal growth and survival . The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
N-(Benzo[d]thiazol-2-yl)furan-2-carboxamide: This compound shares a similar structure but differs in the functional groups attached to the core structure.
2-(Benzothiazol-2-yl)pyren-1-ol: Another compound with a benzothiazole moiety, used as a fluorescent sensor.
Uniqueness
N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide is unique due to its combination of benzothiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H10N2O2S |
|---|---|
分子量 |
270.31 g/mol |
IUPAC名 |
(E)-N-(1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h1-9H,(H,15,16,17)/b8-7+ |
InChIキー |
HYENOZZWPYZLRI-BQYQJAHWSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-bromophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B11953771.png)
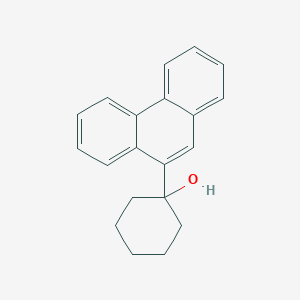
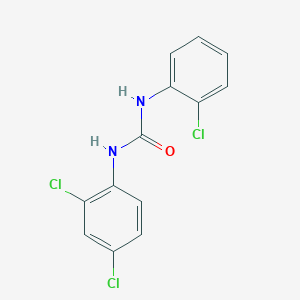
![1,4,5,6,7,11,16,17,18,19,19,20,20-Tridecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B11953781.png)
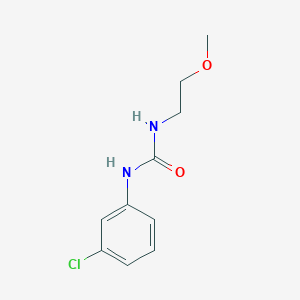
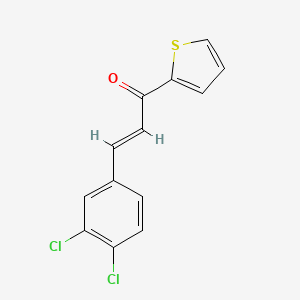
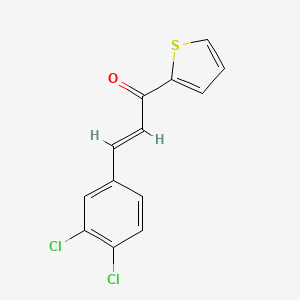
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
